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Compound of Interest

Compound Name: XL765

Cat. No.: B1193789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for XL765 (Voxtalisib,

SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of

rapamycin (mTOR). The objective is to offer a clear perspective on the reproducibility of its

reported effects by presenting quantitative data from various preclinical studies and detailing

the experimental protocols necessary to replicate these findings. This guide also includes

comparisons with other well-characterized PI3K/mTOR pathway inhibitors.

Executive Summary
XL765 is a potent, orally bioavailable small molecule that targets all four class I PI3K isoforms

(α, β, γ, and δ) and mTOR (mTORC1 and mTORC2).[1][2] Activation of the PI3K/mTOR

pathway is a frequent event in human cancers, promoting cell proliferation, survival, and

resistance to therapy.[3][4] XL765 has been shown to inhibit this pathway, leading to reduced

cell viability, induction of apoptosis, and tumor growth inhibition in a variety of preclinical cancer

models.[3][5][6] This guide summarizes the key experimental data supporting these claims and

provides the necessary methodological details to assess their reproducibility.

Data Presentation
Biochemical and Cellular Assay Data
The following tables summarize the in vitro inhibitory activity of XL765 and comparable agents

against key components of the PI3K/mTOR pathway and their effects on cancer cell lines.
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Table 1: Biochemical Inhibitory Activity of XL765 and Alternative PI3K/mTOR Inhibitors

Compound Target IC50 / Ki (nM) Reference

XL765 PI3Kα (p110α) 39 [1]

PI3Kβ (p110β) 113 [1]

PI3Kγ (p110γ) 9 [1]

PI3Kδ (p110δ) 43 [1]

mTOR 157 [1]

DNA-PK 150 [1]

BEZ235 (Dactolisib) PI3Kα (p110α) 4 [7]

PI3Kβ (p110β) 75 [7]

PI3Kγ (p110γ) 5 [7]

PI3Kδ (p110δ) 7 [7]

mTOR 20.7 [7]

GDC-0980 (Apitolisib) PI3Kα (p110α) 5 [8]

PI3Kβ (p110β) 27 [8]

PI3Kγ (p110γ) 14 [8]

PI3Kδ (p110δ) 7 [8]

mTOR 17 (Ki) [8]

PIK-90 PI3Kα (p110α) 11 [9]

PI3Kγ (p110γ) 18 [9]

PI3Kδ (p110δ) 58 [9]

XL147 PI3Kα, β, γ, δ >15,000 [1]

Table 2: Cellular Proliferation IC50 Values of XL765 and Alternatives in Cancer Cell Lines
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Cell Line
Cancer
Type

XL765 IC50
(µM)

BEZ235
IC50 (µM)

GDC-0980
IC50 (µM)

Reference

K562

Chronic

Myelogenous

Leukemia

Not Reported 0.37 Not Reported [10]

KBM7R

Chronic

Myelogenous

Leukemia

Not Reported 0.43 Not Reported [10]

MOLM-13

Acute

Myeloid

Leukemia

Not Reported Not Reported 0.346 [11]

MV4;11

Acute

Myeloid

Leukemia

Not Reported Not Reported 0.199 [11]

KOPN8

Acute

Lymphoblasti

c Leukemia

Not Reported Not Reported 0.532 [11]

SEM

Acute

Lymphoblasti

c Leukemia

Not Reported Not Reported 0.720 [11]

TIB-202

Acute

Myeloid

Leukemia

Not Reported Not Reported 0.848 [11]

A172 Glioblastoma ~5 (48h) Not Reported Not Reported [6]

U87MG Glioblastoma ~7.5 (48h) Not Reported Not Reported [6]

T98G Glioblastoma ~10 (48h) Not Reported Not Reported [6]

Unstimulated

CLL cells

Chronic

Lymphocytic

Leukemia

0.86 Not Reported Not Reported [12]
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Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell

density). Please refer to the cited literature for specific experimental details.

In Vivo Experimental Data
Table 3: In Vivo Efficacy of XL765 in Xenograft Models
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Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition (TGI)
/ Outcome

Reference

BxPC-3
Pancreatic

Cancer

XL765 (30

mg/kg) +

Chloroquine (50

mg/kg)

Significant

inhibition of

xenograft growth

[1]

GBM39-luc Glioblastoma
XL765 (oral

administration)

>12-fold

reduction in

median tumor

bioluminescence;

improved median

survival

[1]

GBM39-luc Glioblastoma

XL765 +

Temozolomide

(TMZ)

140-fold

reduction in

median

bioluminescence;

trend toward

improved

survival vs. TMZ

alone

[1]

A172 Glioblastoma

XL765 (100

mg/kg every 2

days)

Suppressed

tumor growth,

comparable to

TMZ single

treatment

[6]

A172 Glioblastoma XL765 + TMZ

Dramatically

more

suppression of

tumor growth

compared to

single agents

[6]
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Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments

are provided below.

Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of XL765 that inhibits cell growth by 50% (IC50).

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

incubator.

Compound Treatment: Prepare serial dilutions of XL765 and other inhibitors in culture

medium. Remove the medium from the wells and add 100 µL of the compound dilutions.

Include vehicle-treated (e.g., DMSO) and untreated control wells.

Incubation: Incubate the plate for 48-72 hours at 37°C.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well.[13]

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to

metabolize MTT into formazan crystals.

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well

to dissolve the formazan crystals.[14]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis of Phosphorylated Proteins
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Objective: To assess the effect of XL765 on the phosphorylation status of key proteins in the

PI3K/mTOR signaling pathway, such as Akt and S6 Kinase.

Protocol:

Cell Treatment and Lysis: Plate cells and treat with XL765 at various concentrations for a

specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford protein assay.

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer

and heat at 95-100°C for 5-10 minutes.

SDS-PAGE: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline

with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody

binding.[15][16]

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated proteins (e.g., p-Akt Ser473, p-S6K Thr389) and total proteins overnight at

4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST and then

incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washes, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by XL765 treatment.

Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of XL765
for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of

1 x 10^6 cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of

FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow

cytometry within one hour.[19][20] Early apoptotic cells will be Annexin V positive and PI

negative, while late apoptotic/necrotic cells will be positive for both stains.

Mandatory Visualization
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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